4-(3,4-Dimethylphenyl)piperazinyl 4-nitrophenyl ketone
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Overview
Description
4-(3,4-Dimethylphenyl)piperazinyl 4-nitrophenyl ketone is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. Its unique structure allows for diverse applications, ranging from drug discovery to material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)piperazinyl 4-nitrophenyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This process includes the following steps:
Cyclization: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)piperazinyl 4-nitrophenyl ketone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(3,4-Dimethylphenyl)piperazinyl 4-nitrophenyl ketone is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in drug discovery.
Industry: It is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 4-(3,4-Dimethylphenyl)piperazinyl 4-nitrophenyl ketone exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used.
Comparison with Similar Compounds
4-(3,4-Dimethylphenyl)piperazinyl 4-nitrophenyl ketone is unique due to its specific structure and reactivity. Similar compounds include other piperazine derivatives, such as:
These compounds share some structural similarities but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-3-6-18(13-15(14)2)20-9-11-21(12-10-20)19(23)16-4-7-17(8-5-16)22(24)25/h3-8,13H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZLKECATGZIPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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